HDAC Isoform Selectivity: CXD101 Exhibits >8-Fold Greater Potency for HDAC1 Over HDAC2/3, Distinct from Romidepsin and Entinostat
CXD101 demonstrates a unique selectivity profile within class I HDACs, showing a >8-fold preference for HDAC1 (IC50=63 nM) over HDAC2 (IC50=570 nM) and HDAC3 (IC50=550 nM) . This is a key differentiator from the other class I-selective clinical compound romidepsin, which potently inhibits both HDAC1 (IC50=36 nM) and HDAC2 (IC50=47 nM) with only a 1.3-fold difference . Similarly, entinostat shows a less than 2-fold difference between HDAC1 (IC50=243 nM) and HDAC3 (IC50=248 nM) [1]. This isoform-specific bias of CXD101 may translate into a distinct biological and therapeutic effect, offering a more targeted epigenetic modulation.
| Evidence Dimension | In vitro potency for HDAC isozymes (IC50 in nM) |
|---|---|
| Target Compound Data | HDAC1: 63 nM; HDAC2: 570 nM; HDAC3: 550 nM |
| Comparator Or Baseline | Romidepsin: HDAC1: 36 nM, HDAC2: 47 nM (1.3x diff); Entinostat: HDAC1: 243 nM, HDAC3: 248 nM (1.0x diff) |
| Quantified Difference | CXD101 shows an 8.0x (HDAC2) and 7.9x (HDAC3) lower potency compared to HDAC1; Romidepsin shows 1.3x lower potency for HDAC2; Entinostat shows 1.0x difference. |
| Conditions | Biochemical enzymatic assays using recombinant human HDAC proteins. |
Why This Matters
The unique >8-fold selectivity of CXD101 for HDAC1 over HDAC2/3 represents a distinct biological tool not replicated by other class I inhibitors like romidepsin or entinostat, potentially leading to different downstream gene expression and therapeutic outcomes.
- [1] MedChemExpress. (2025). Entinostat (MS-275) Datasheet. View Source
